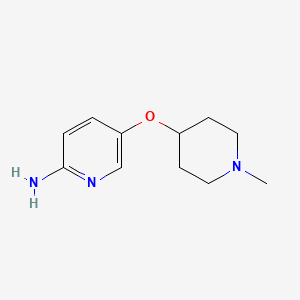

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine

Description

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a 1-methyl-piperidin-4-yloxy moiety at the 5-position. This structure combines a pyridin-2-ylamine scaffold, common in kinase inhibitors, with a piperidine-derived ether group. The compound has been listed as a discontinued research chemical by suppliers like CymitQuimica and Otto Chemie, suggesting its exploration in preclinical studies . Its structural features, such as the ether-linked piperidine ring, may influence solubility, bioavailability, and target binding compared to analogs with different substituents.

Properties

IUPAC Name |

5-(1-methylpiperidin-4-yl)oxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZNJVWXJZXSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine typically involves the reaction of 1-methyl-4-piperidinol with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidinol attacks the chloropyridine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced forms of the pyridine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Reduction can convert the pyridine ring to a piperidine ring.

- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring.

Applications in Scientific Research

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine has several notable applications across different scientific domains:

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent due to its pharmacological properties. Research indicates that it may exhibit antimicrobial and anticancer activities, making it a candidate for drug development.

Organic Synthesis

As a versatile building block, it is utilized in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives that can possess enhanced biological activities or novel properties.

Biological Research

Studies have investigated its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, contributing to its potential therapeutic effects.

Material Science

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.

Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| Piperine | Piperidine derivative | Antimicrobial properties |

| Nicotinamide | Pyridine derivative | Vitamin B3 activity |

Unique Features

This compound stands out due to its combination of piperidine and pyridine rings, allowing for a broader range of chemical reactivity compared to its analogs.

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation.

Case Study 2: Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell death.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine and Analogs

Structural and Physicochemical Comparisons

Crizotinib (PF-02341066) :

- Unlike this compound, Crizotinib incorporates a pyrazole-piperidine group and a bulky dichloro-fluoro-phenyl substituent, contributing to its high molecular weight (450.34 Da) and lipophilicity (LogP 4.28) . The phenyl-ethoxy group enhances hydrophobic interactions with kinase ATP pockets, while the pyrazole-piperidine moiety stabilizes binding to c-Met and ALK . In contrast, the ether-linked piperidine in the target compound likely reduces LogP and alters target selectivity.

5-(4-Dimethylaminopiperidin-1-yl)-pyridin-2-ylamine: The dimethylaminopiperidine substituent introduces a tertiary amine, increasing basicity (pKa ~9.4) and solubility in acidic media compared to the ether-linked piperidine . This structural variation may improve bioavailability but could limit blood-brain barrier penetration.

Pharmacological and Therapeutic Insights

- Kinase Inhibition: Crizotinib’s efficacy in non-small cell lung cancer (NSCLC) stems from its dual inhibition of c-Met and ALK kinases . The target compound’s piperidinyloxy group may confer distinct selectivity, possibly targeting kinases sensitive to ether-based ligands (e.g., PI3K or mTOR families).

- Piperazine analogs, with higher polarity, may exhibit better solubility but require structural optimization for target engagement.

- Toxicity and Discontinuation : The discontinuation of this compound by suppliers suggests challenges in efficacy or toxicity profiles during preclinical testing, a common issue with kinase-targeting compounds .

Biological Activity

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine, also known by its chemical structure C11H17N3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H17N3

- Molecular Weight : 191.27 g/mol

- Structure : The compound features a pyridine ring substituted with a piperidine moiety, which is crucial for its biological activity.

The biological activity of this compound primarily revolves around its role as a protein kinase inhibitor. Protein kinases are essential regulators of various cellular processes, including proliferation, differentiation, and metabolism. Inhibiting these enzymes can have significant therapeutic implications, particularly in cancer treatment.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to selectively inhibit certain kinases involved in cancer progression, such as MET and GPR119. This inhibition can lead to decreased tumor growth and improved insulin sensitivity.

- GPR119 Agonism : As noted in studies involving related compounds, agonists of GPR119 can stimulate glucose-dependent insulin release and promote the secretion of GLP-1 (glucagon-like peptide-1), which is beneficial for type 2 diabetes management .

Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

- Cancer Treatment : Due to its protein kinase inhibitory properties, it shows promise in treating various cancers, including glioblastoma and acute myeloid leukemia .

- Diabetes Management : Its role as a GPR119 agonist positions it as a candidate for developing new treatments for type 2 diabetes by enhancing insulin secretion and improving glycemic control .

Case Studies and Experimental Data

A review of the literature reveals significant findings regarding the efficacy of this compound:

Q & A

Q. What are the recommended synthetic routes for 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine?

A common approach involves coupling reactions between substituted pyridine and piperidine derivatives. For example, nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane) can introduce the piperidinyloxy group to the pyridine core. Key steps include:

- Purification via column chromatography to isolate intermediates.

- Final recrystallization to achieve high purity (e.g., 99% as reported for structurally similar compounds) .

- Optimization of reaction time and temperature to maximize yield (e.g., 78% yield achieved for a related pyridine-piperidine derivative under controlled conditions) .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- IR Spectroscopy : Characteristic peaks for C=N (1574 cm⁻¹) and C-O (stretching near 1200–1300 cm⁻¹) confirm functional groups. Aromatic C-H stretches (~3054 cm⁻¹) validate the pyridine ring .

- ¹H NMR : Signals for aromatic protons (δ 7.58–8.77 ppm) and piperidine methyl groups (δ ~2.3–3.1 ppm) are diagnostic. Splitting patterns (e.g., doublets for CH=CH in conjugated systems) further resolve substitution patterns .

Q. What safety precautions are essential when handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Immediate decontamination protocols: Rinse skin/eyes with water for 15 minutes if exposed. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do variations in reaction conditions affect the yield and purity of the compound?

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency compared to non-polar solvents.

- Temperature Control : Elevated temperatures (50–80°C) accelerate reactions but may promote side products (e.g., over-alkylation). Lower temperatures (0–25°C) improve selectivity for mono-substitution .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can boost yields in biphasic systems .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature).

- Metabolic Profiling : Compare metabolite stability (e.g., liver microsome assays) to identify degradation products that may skew activity results .

- Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., Crizotinib, a piperidine-pyridine kinase inhibitor) to isolate structure-activity relationships (SARs) .

Q. How does the compound’s structure influence pharmacological activity compared to analogs?

- Piperidine Substitution : The 1-methyl group on piperidine enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs .

- Pyridine Orientation : The 4-yloxy linkage positions the piperidine moiety for optimal receptor binding (e.g., kinase inhibition via H-bonding with the pyridine nitrogen) .

- Comparative Studies : Analogs with bulkier substituents (e.g., 4-ethylpiperazine) show reduced potency, suggesting steric hindrance affects target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.